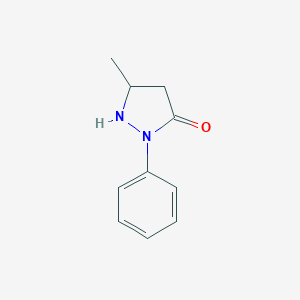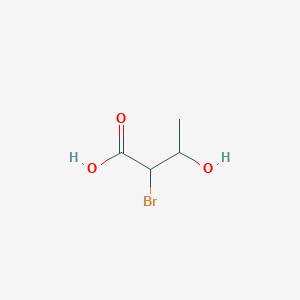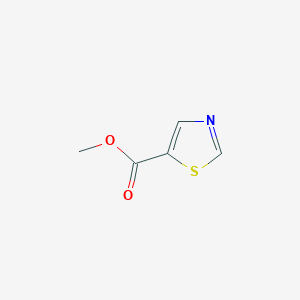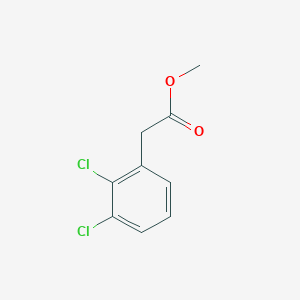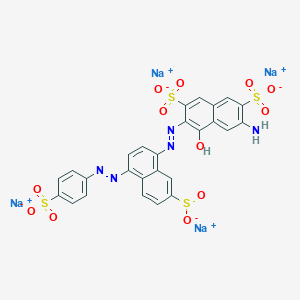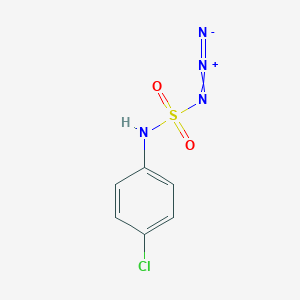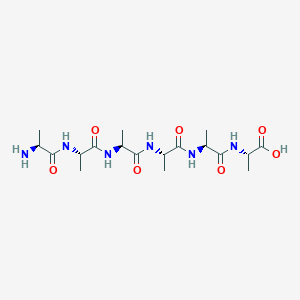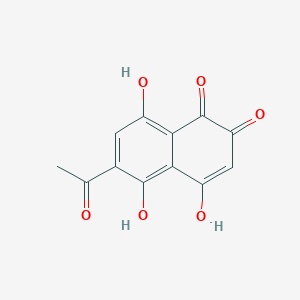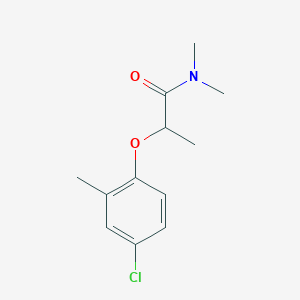
2-(4-Chloro-2-methylphenoxy)-N,N-dimethylpropionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-2-methylphenoxy)-N,N-dimethylpropionamide, also known as CMN-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the phenoxypropionamide family and is known to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-(4-Chloro-2-methylphenoxy)-N,N-dimethylpropionamide is not fully understood, but it is believed to involve the inhibition of DNA replication and cell division. 2-(4-Chloro-2-methylphenoxy)-N,N-dimethylpropionamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which leads to their death. Additionally, 2-(4-Chloro-2-methylphenoxy)-N,N-dimethylpropionamide has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and survival.
Effets Biochimiques Et Physiologiques
2-(4-Chloro-2-methylphenoxy)-N,N-dimethylpropionamide exhibits a range of biochemical and physiological effects. Studies have shown that 2-(4-Chloro-2-methylphenoxy)-N,N-dimethylpropionamide can induce oxidative stress and DNA damage in cancer cells, which leads to their death. Additionally, 2-(4-Chloro-2-methylphenoxy)-N,N-dimethylpropionamide has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and survival. 2-(4-Chloro-2-methylphenoxy)-N,N-dimethylpropionamide has also been shown to inhibit the growth of cancer stem cells, which are known to be resistant to conventional chemotherapy and radiation therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-Chloro-2-methylphenoxy)-N,N-dimethylpropionamide in lab experiments is its potent anticancer activity. 2-(4-Chloro-2-methylphenoxy)-N,N-dimethylpropionamide has been shown to exhibit activity against a range of cancer cell lines, which makes it a promising candidate for further research. Additionally, 2-(4-Chloro-2-methylphenoxy)-N,N-dimethylpropionamide has been shown to inhibit the growth of cancer stem cells, which are known to be resistant to conventional chemotherapy and radiation therapies.
However, there are also some limitations associated with the use of 2-(4-Chloro-2-methylphenoxy)-N,N-dimethylpropionamide in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the toxicity of 2-(4-Chloro-2-methylphenoxy)-N,N-dimethylpropionamide has not been fully evaluated, which could limit its potential use in clinical applications.
Orientations Futures
There are several future directions for research on 2-(4-Chloro-2-methylphenoxy)-N,N-dimethylpropionamide. One area of research is to investigate the potential use of 2-(4-Chloro-2-methylphenoxy)-N,N-dimethylpropionamide in combination with other anticancer agents. Studies have shown that combination therapies can be more effective than single-agent therapies in treating cancer. Additionally, future research could focus on improving the solubility of 2-(4-Chloro-2-methylphenoxy)-N,N-dimethylpropionamide, which could increase its potential use in clinical applications.
Another area of research is to investigate the potential use of 2-(4-Chloro-2-methylphenoxy)-N,N-dimethylpropionamide in other disease conditions. Studies have shown that 2-(4-Chloro-2-methylphenoxy)-N,N-dimethylpropionamide exhibits anti-inflammatory activity, which could make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Conclusion:
In conclusion, 2-(4-Chloro-2-methylphenoxy)-N,N-dimethylpropionamide is a promising chemical compound that has been extensively studied for its potential applications in scientific research. The synthesis method of 2-(4-Chloro-2-methylphenoxy)-N,N-dimethylpropionamide involves the reaction of 4-chloro-2-methylphenol with N,N-dimethylpropionamide in the presence of a base catalyst. 2-(4-Chloro-2-methylphenoxy)-N,N-dimethylpropionamide exhibits potent anticancer activity and has been shown to inhibit the growth of cancer stem cells. Future research could focus on investigating the potential use of 2-(4-Chloro-2-methylphenoxy)-N,N-dimethylpropionamide in combination with other anticancer agents and in other disease conditions.
Méthodes De Synthèse
The synthesis of 2-(4-Chloro-2-methylphenoxy)-N,N-dimethylpropionamide involves the reaction of 4-chloro-2-methylphenol with N,N-dimethylpropionamide in the presence of a base catalyst. The reaction proceeds via an electrophilic aromatic substitution mechanism and results in the formation of 2-(4-Chloro-2-methylphenoxy)-N,N-dimethylpropionamide as a white crystalline solid. The purity of the compound can be improved through recrystallization and purification methods.
Applications De Recherche Scientifique
2-(4-Chloro-2-methylphenoxy)-N,N-dimethylpropionamide has been studied for its potential applications in various scientific research fields. One of the most promising areas of research is its use as an anticancer agent. Studies have shown that 2-(4-Chloro-2-methylphenoxy)-N,N-dimethylpropionamide exhibits potent antitumor activity against a range of cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, 2-(4-Chloro-2-methylphenoxy)-N,N-dimethylpropionamide has been shown to inhibit the growth of cancer stem cells, which are known to be resistant to conventional chemotherapy and radiation therapies.
Propriétés
Numéro CAS |
13791-92-9 |
|---|---|
Nom du produit |
2-(4-Chloro-2-methylphenoxy)-N,N-dimethylpropionamide |
Formule moléculaire |
C12H16ClNO2 |
Poids moléculaire |
241.71 g/mol |
Nom IUPAC |
2-(4-chloro-2-methylphenoxy)-N,N-dimethylpropanamide |
InChI |
InChI=1S/C12H16ClNO2/c1-8-7-10(13)5-6-11(8)16-9(2)12(15)14(3)4/h5-7,9H,1-4H3 |
Clé InChI |
OKCMWDCQCIAGAQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)N(C)C |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)N(C)C |
Synonymes |
2-(4-Chloro-2-methylphenoxy)-N,N-dimethylpropionamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



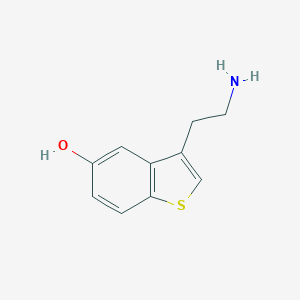
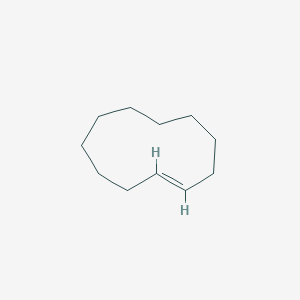
![3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]-4,5-dihydrothiazolium perchlorate](/img/structure/B75976.png)

